

# Application Note: Analysis of Strychnine in Biological Tissues by GC-MS

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Strychnine phosphate

CAS No.: 509-42-2

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This application note provides a validated method for the determination of strychnine in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is suitable for forensic and clinical investigations of strychnine poisoning [1] [2].

## Principle

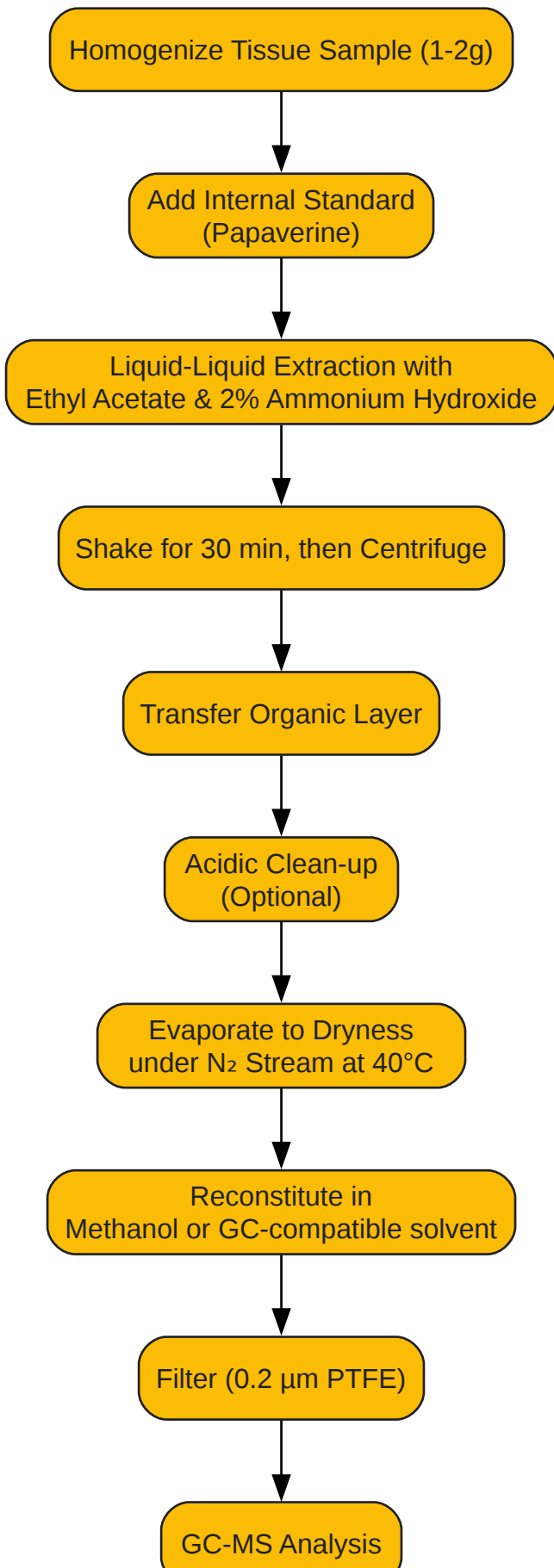
Strychnine is isolated from biological samples via a liquid-liquid extraction procedure. An acid solution clean-up is used for purification. The extracted analyte is then separated and quantified using GC-MS with papaverine as an internal standard to ensure accuracy and precision [2].

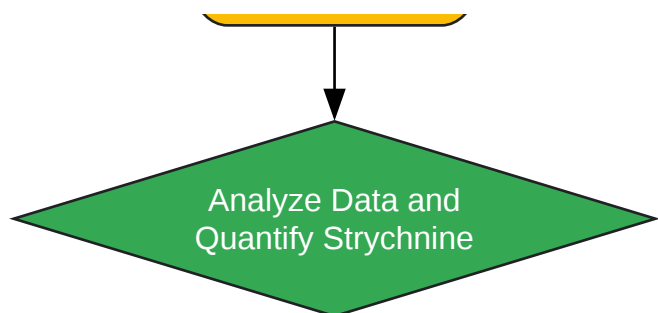
## Reagents and Materials

- **Strychnine standard:** High-purity (e.g.,  $\geq 97\%$ ).
- **Internal Standard:** Papaverine.
- **Solvents:** Ethyl acetate, hexane, dichloromethane, isopropanol, and methanol (HPLC grade).
- **Acids/Bases:** Sodium hydroxide (NaOH), hydrochloric acid (HCl).
- **Consumables:** 50 mL centrifuge tubes, PTFE syringe filters (0.2  $\mu\text{m}$ ).
- **Equipment:** Mechanical shaker, centrifuge, nitrogen evaporator, GC-MS system.

## Sample Preparation Workflow

The following diagram illustrates the sample preparation and analysis workflow:





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## Detailed Procedure

- **Extraction:** Homogenize 1-2 g of tissue sample (liver, muscle, etc.) and place it in a 50 mL centrifuge tube. Add the papaverine internal standard. Add 6 mL of a 2% ammonium hydroxide in ethyl acetate solution [3]. Shake mechanically for 30 minutes. Centrifuge at  $4,700 \times g$  for 10 minutes at  $4^{\circ}\text{C}$  and transfer the organic (upper) layer to a new tube [3] [2].
- **Clean-up:** Perform an acidic clean-up by adding a dilute HCl solution to the organic extract, shaking, and centrifuging. The strychnine will partition into the acidic aqueous layer. Separate this layer, make it alkaline with NaOH, and back-extract the strychnine into a fresh organic solvent (e.g., dichloromethane or ethyl acetate) [2].
- **Concentration:** Evaporate the final organic extract to dryness under a gentle stream of nitrogen at  $40^{\circ}\text{C}$  [3].
- **Reconstitution:** Reconstitute the dry residue in 100  $\mu\text{L}$  of methanol or another solvent suitable for GC-MS injection. Filter through a 0.2  $\mu\text{m}$  PTFE syringe filter prior to analysis [3].

## GC-MS Instrumental Conditions

The following conditions are based on published methods and may require optimization for your specific instrument [1] [2].

- **GC Conditions:**
  - **Column:** Fused silica capillary column (e.g., HP-5MS, 30 m  $\times$  0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness).
  - **Injector Temperature:**  $250^{\circ}\text{C}$ .
  - **Carrier Gas:** Helium, constant flow.
  - **Oven Program:** Initial temperature  $100^{\circ}\text{C}$  (hold 1 min), ramp to  $280^{\circ}\text{C}$  at  $15^{\circ}\text{C}/\text{min}$  (hold 5-10 min).
  - **Injection Volume:** 1-2  $\mu\text{L}$ , splitless mode.

- **MS Conditions:**

- **Ionization Mode:** Electron Impact (EI).
- **Ion Source Temperature:** 230°C.
- **Quadrupole Temperature:** 150°C.
- **Interface Temperature:** 280°C.
- **Data Acquisition:** Selected Ion Monitoring (SIM). Key confirmatory ions for strychnine (derived from [1]) include:
  - **Quantifier Ion:** m/z 334 (parent ion)
  - **Qualifier Ions:** m/z 319, 306, 277, 261, 246

## Method Validation Data

The table below summarizes the performance characteristics of the GC-MS method as reported in the literature [2].

Parameter	Performance Value	Acceptance Criteria
Limit of Quantification (LOQ)	0.1 mg/mL or mg/g	-
Recovery Rate	75.0% to 98.7%	Typically 70-120%
Coefficient of Variation (CV)	4.8% to 10.5%	Typically <15%
Linearity	$R^2 > 0.99$ (as per Codex guidelines for similar methods [3])	$R^2 \geq 0.99$

## A Note on Modern Methodologies: LC-MS/MS

Current analytical research for strychnine in food and biological matrices has largely shifted to LC-MS/MS due to its superior sensitivity and ability to handle complex matrices without extensive derivatization. A

recently developed and validated method for livestock and fishery products shows advanced performance, as summarized below [3].

## Protocol Highlights: LC-MS/MS Method

- **Extraction:** 1 g homogenized sample extracted with 6 mL of 2% ammonium hydroxide in ethyl acetate, shaken, and centrifuged [3].
- **Purification:** Clean-up using **Primary-Secondary Amine (PSA)** to remove interfering compounds [3].
- **Analysis:** LC-MS/MS with ESI+ mode and MRM detection. The precursor ion is **m/z 335 [M+H]<sup>+</sup>** [3].

## Performance Comparison: LC-MS/MS vs. GC-MS

The following table compares the key metrics of the modern LC-MS/MS method with the traditional GC-MS protocol.

Parameter	LC-MS/MS Method [3]	GC-MS Method [2]
LOQ	0.005 mg/kg	0.1 mg/mL or mg/g
Average Recovery	84.7% to 112.9%	75.0% to 98.7%
Coefficient of Variation	< 13.1%	4.8% to 10.5%
Linearity (R <sup>2</sup> )	> 0.99	> 0.99 (inferred)

The significantly lower LOQ achieved by LC-MS/MS demonstrates its advantage for detecting trace-level strychnine residues, making it more suitable for regulatory food safety monitoring [3].

## Safety Considerations

- Strychnine is **extremely toxic** (minimum lethal oral dose in adults is estimated to be 30–120 mg) [4]. All handling of neat standards and stock solutions must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and a lab coat.

- Properly decontaminate all glassware and waste containing strychnine.

## Conclusion

Both GC-MS and LC-MS/MS are reliable techniques for strychnine analysis. The provided GC-MS protocol is a robust method suitable for forensic and clinical toxicology. However, for researchers requiring the highest sensitivity and minimal sample preparation for complex matrices like food, transitioning to an LC-MS/MS-based method is highly recommended.

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## References

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